N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and a guanidine derivative under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often formed via a cyclization reaction involving a thioamide and an α-haloketone.
Coupling of Pyrimidine and Thiazole Rings: The final step involves coupling the pyrimidine and thiazole rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)
Reduction: LiAlH₄, NaBH₄, ethanol (EtOH)
Substitution: Amines, thiols, NaH, DMF
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Amino or thiol-substituted pyrimidine derivatives
Scientific Research Applications
N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell growth, differentiation, and survival . This inhibition is often achieved through the binding of the compound to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like imatinib, dasatinib, and nilotinib, which are known for their anticancer properties.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and various thiazole-based antibiotics.
Uniqueness
N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide stands out due to its dual heterocyclic structure, combining the properties of both pyrimidine and thiazole rings. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-8-11(20-9(2)16-8)12(19)15-7-10-5-6-14-13(17-10)18(3)4/h5-6H,7H2,1-4H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNUAOIBTUNSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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